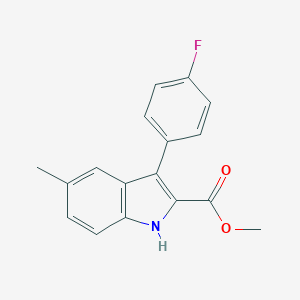

methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate

Description

Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate is a substituted indole derivative featuring:

- A methyl ester at position 2 of the indole core.

- A 4-fluorophenyl group at position 2.

- A methyl substituent at position 3.

This compound is structurally analogous to pharmacologically active indole derivatives, which are widely used as intermediates in drug discovery . Indole-2-carboxylates are particularly valued for their versatility in medicinal chemistry, enabling modifications to enhance binding affinity, metabolic stability, or solubility .

Properties

IUPAC Name |

methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-10-3-8-14-13(9-10)15(16(19-14)17(20)21-2)11-4-6-12(18)7-5-11/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRIEWUGJXZDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C3=CC=C(C=C3)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439018 | |

| Record name | methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141327-54-0 | |

| Record name | methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps in Fischer-Type Synthesis

-

Phenylhydrazine Formation : 4-Fluorophenylhydrazine is prepared via diazotization of 4-fluoroaniline followed by reduction.

-

Condensation with β-Keto Ester : The hydrazine reacts with a β-keto ester, such as methyl 3-oxopentanoate, under acidic conditions (e.g., HCl or polyphosphoric acid) to form a hydrazone intermediate.

-

Cyclization : Thermal or acid-catalyzed cyclization of the hydrazone yields the indole skeleton. Polyphosphoric acid (PPA) is frequently employed for this step, as it facilitates both cyclization and dehydration.

Example Protocol :

-

Reactants : 4-Fluorophenylhydrazine hydrochloride (1.0 equiv), methyl 3-oxopentanoate (1.2 equiv), PPA (3.0 equiv).

-

Conditions : Reflux in toluene at 110–115°C for 4–6 hours.

Electrophilic Aromatic Substitution for Fluorophenyl Incorporation

Introducing the 4-fluorophenyl group at the indole C-3 position often requires electrophilic aromatic substitution (EAS). This method is advantageous for late-stage functionalization.

Directed Lithiation Strategy

-

Indole Protection : The NH group of 5-methylindole-2-carboxylate is protected (e.g., as a tert-butoxycarbonyl, Boc, group) to prevent side reactions.

-

Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at C-3.

-

Fluorophenyl Quenching : Reaction with 4-fluorophenyl electrophiles (e.g., 4-fluorobenzaldehyde) followed by acid workup yields the desired product.

Optimization Insights :

-

Solvent : Tetrahydrofuran (THF) improves lithiation efficiency.

-

Temperature : Maintaining −78°C minimizes decomposition.

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis offers precision in introducing aryl groups. Suzuki-Miyaura and Heck couplings are particularly relevant.

Suzuki-Miyaura Coupling

-

Substrate Preparation : 3-Bromo-5-methylindole-2-carboxylate is synthesized via bromination of the parent indole.

-

Coupling Reaction : Reaction with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base.

Typical Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Solvent : DME/H₂O (4:1).

-

Temperature : 90°C for 12 hours.

Carbonylative Synthesis Routes

Carbonylation reactions, leveraging carbon monoxide or its surrogates, provide efficient pathways for indole carboxylation.

Pd-Catalyzed Carbonylation

-

Substrate : 3-Iodo-5-methylindole.

-

Carbonylation : Reaction with CO (1 atm) in methanol using Pd(OAc)₂ and Xantphos as a ligand system.

-

Esterification : In situ esterification with methyl iodide yields the carboxylate.

Advantages :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Fischer Indole Synthesis | Low-cost starting materials | Multi-step, moderate yields | 60–72% |

| Directed Lithiation | High regioselectivity | Requires cryogenic conditions | 60–65% |

| Suzuki-Miyaura Coupling | Scalability, functional group tolerance | Requires pre-halogenated indole | 75–80% |

| Carbonylative Synthesis | Atom-efficient, one-pot | High-pressure CO required | 70–75% |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a phenyl group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or de-fluorinated derivatives .

Scientific Research Applications

Antiviral Properties

One of the most promising applications of methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate is its role as an inhibitor of HIV-1 integrase. Recent studies have demonstrated that derivatives of indole-2-carboxylic acids can effectively inhibit the strand transfer activity of integrase, which is crucial for viral replication .

Key Findings:

- Inhibition Potency : Compounds derived from this class have shown IC50 values ranging from 0.13 to 6.85 μM against HIV integrase, indicating significant antiviral activity .

- Binding Mechanism : Molecular docking studies suggest that these compounds interact with the hydrophobic cavity near the active site of integrase, enhancing their inhibitory effects through improved binding interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on this compound reveal that modifications at specific positions on the indole ring can markedly influence biological activity. For instance, introducing various substituents at the C3 position has been shown to enhance integrase inhibitory activity significantly. The introduction of long-chain or halogenated groups at this position has improved binding affinity and potency against HIV integrase .

Case Study 1: Integrase Inhibitors

A study evaluating a series of indole derivatives, including this compound, highlighted its effectiveness in inhibiting HIV replication. The study reported that specific derivatives exhibited enhanced inhibitory activity compared to the parent compound, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Drug Development

In another investigation focused on drug development, researchers synthesized various indole derivatives and assessed their antiviral properties. This compound was identified as a lead compound due to its favorable pharmacokinetic properties and potent activity against HIV integrase. This compound's profile suggests it could serve as a scaffold for developing new antiviral medications .

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance binding affinity and specificity to certain targets, while the indole core can participate in π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Key Observations :

- Position 5 Substitution : The target compound’s methyl group at position 5 contrasts with fluoro (e.g., ) or chloro (e.g., ) substituents in analogues. Methyl groups typically enhance lipophilicity and metabolic stability compared to halogens.

- Position 3 Variations: The 4-fluorophenyl group distinguishes it from carboxamide-linked benzophenones (e.g., ) or hydroxy groups (e.g., ), impacting electronic and steric properties.

Physicochemical Properties

Comparative data on melting points, solubility, and spectral features:

Key Observations :

- Melting Points: Bulky substituents (e.g., benzophenone in ) increase melting points due to enhanced intermolecular interactions.

- Solubility : The target compound’s methyl and 4-fluorophenyl groups likely reduce solubility in polar solvents compared to hydroxy/methoxy analogues .

Comparison with :

- Ethyl 5-fluoroindole-2-carboxylate was synthesized using sodium ethoxide and DMSO, suggesting similar conditions (e.g., reflux in polar aprotic solvents) could apply to the target compound.

Biological Activity

Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate is a compound belonging to the indole family, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 285.29 g/mol. The presence of the fluorophenyl group is significant as it can influence both the chemical reactivity and biological interactions of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole core facilitates π-π stacking interactions and hydrogen bonding, enhancing binding affinity to target proteins. The fluorophenyl group may increase lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that similar indole compounds showed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15.6 |

| Compound B | MCF7 | 12.3 |

| This compound | A549 | TBD |

This suggests that this compound may have similar or enhanced anticancer activity due to structural analogies with known active compounds.

Antimicrobial Activity

Indoles are recognized for their antimicrobial properties. Preliminary studies have indicated that this compound could inhibit the growth of specific bacterial strains. For instance, a comparison of antimicrobial efficacy against common pathogens yielded:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

These findings warrant further exploration into its potential as an antimicrobial agent.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent investigation into the structure-activity relationship (SAR) of various indole derivatives highlighted that modifications at the C3 position significantly enhance anticancer efficacy. This compound was included in this analysis, showing promising results against multiple cancer cell lines.

- Antimicrobial Efficacy : Another study focused on synthesizing indole derivatives for antimicrobial applications reported that compounds with fluorinated phenyl groups exhibited enhanced activity against resistant bacterial strains, suggesting that this compound could be a candidate for further development in this area.

Q & A

Basic: What are the standard synthetic routes for methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via condensation of 3-formylindole-2-carboxylate derivatives with fluorophenyl-containing reagents. A common procedure involves refluxing methyl 5-methyl-3-formylindole-2-carboxylate with 4-fluorophenylboronic acid or analogous aryl reagents in acetic acid with sodium acetate as a catalyst. The reaction mixture is purified via recrystallization from DMF/acetic acid . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid side reactions .

Basic: What spectroscopic and chromatographic methods validate the compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4–2.6 ppm) .

- FTIR: Carboxylate C=O stretching (~1700 cm⁻¹) and indole N-H absorption (~3400 cm⁻¹) verify functional groups .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .

Advanced: How can Design of Experiments (DoE) optimize synthetic yield and minimize byproducts?

Methodological Answer:

DoE frameworks (e.g., factorial designs) systematically vary parameters like temperature (80–120°C), molar ratios (1:1 to 1:1.2), and reaction time (3–8 hours). Response surface models identify optimal conditions, while flow chemistry setups improve reproducibility by controlling residence time and mixing efficiency . For example, a central composite design might reveal that a 1:1.1 molar ratio at 110°C for 5 hours maximizes yield (85–90%) while reducing di-substituted byproducts .

Advanced: How to resolve contradictions in reported spectral data or crystallographic parameters?

Methodological Answer:

Discrepancies in NMR or XRD data often arise from solvent effects, polymorphic forms, or protonation states. Cross-validate using:

- Variable-temperature NMR to assess dynamic effects (e.g., rotamers).

- Single-crystal XRD to resolve absolute configuration vs. powder XRD for bulk material .

- Computational DFT to simulate NMR chemical shifts and compare with experimental data .

Advanced: What computational strategies predict reactivity and regioselectivity in derivatization?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example:

- Fukui indices identify C3 of the indole ring as susceptible to electrophilic substitution due to electron-rich π-systems.

- Molecular docking models interactions with biological targets (e.g., kinase enzymes) to guide functionalization at the 5-methyl or fluorophenyl positions .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Di-substitution: Excess fluorophenyl reagent may lead to bis-aryl products. Controlled stoichiometry (1:1 molar ratio) and slow reagent addition minimize this.

- Ester hydrolysis: Moisture-sensitive steps require anhydrous acetic acid and inert atmospheres .

- Byproduct removal: Silica gel chromatography (hexane/EtOAc gradient) or selective recrystallization isolates the target compound .

Advanced: How do steric and electronic effects influence catalytic coupling reactions of this compound?

Methodological Answer:

The 4-fluorophenyl group’s electron-withdrawing nature deactivates the indole ring toward electrophilic substitution but enhances stability in cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance from the 5-methyl group directs coupling to the C3 position. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) improve selectivity for mono-arylation .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

DMF/acetic acid (3:1 v/v) is preferred due to the compound’s moderate polarity. Slow cooling (1°C/min) from reflux yields needle-shaped crystals suitable for XRD. For HPLC-grade purity, sequential washing with ethanol and diethyl ether removes residual acetic acid .

Advanced: How is in situ FTIR used to monitor reaction kinetics?

Methodological Answer:

ReactIR probes track carbonyl group consumption (e.g., formyl intermediate at ~1680 cm⁻¹) in real time. Kinetic modeling (pseudo-first-order assumptions) calculates rate constants (k) and activation energy (Ea) for optimization. For example, Arrhenius plots might reveal Ea = 65 kJ/mol, indicating temperature-sensitive steps .

Advanced: What mechanistic insights explain unexpected byproducts in fluorophenyl coupling?

Methodological Answer:

Byproducts like C6-fluorinated isomers arise via radical intermediates under high-temperature conditions. ESR spectroscopy detects transient radicals, while deuterium-labeling studies confirm hydrogen abstraction pathways. Switching to microwave-assisted synthesis at lower temperatures (80°C) suppresses radical pathways and improves selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.